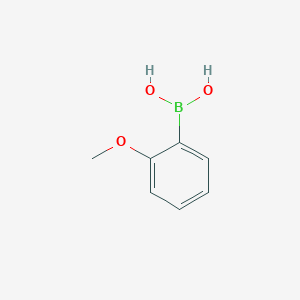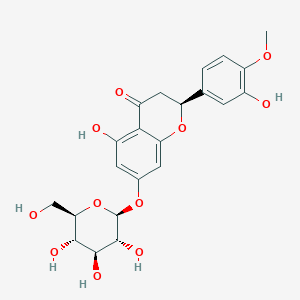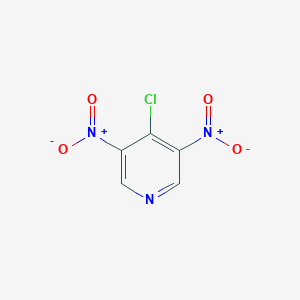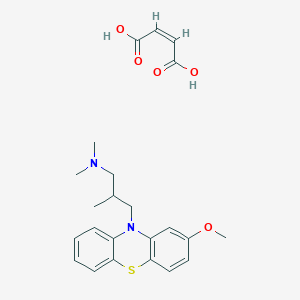
Demelverine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Demelverine hydrochloride is represented by the formula C17H22ClN . The molecular weight of this compound is 275.8 g/mol . The InChI representation of this compound isInChI=1S/C17H21N.ClH/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H . The Canonical SMILES representation is CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.Cl . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 275.8 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The rotatable bond count of this compound is 6 . The exact mass of this compound is 275.1440774 g/mol .Safety and Hazards
Mecanismo De Acción
Target of Action
Demelverine hydrochloride, also known as Spasman, primarily targets the smooth muscle within the gastrointestinal tract . The compound’s primary role is to alleviate symptoms of irritable bowel syndrome by relaxing the muscles in and around the gut .
Mode of Action
This compound is an anticholinergic . It may have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors .
Pharmacokinetics
It is known that the compound is metabolized mostly by esterases .
Result of Action
The primary result of this compound’s action is the relaxation of the muscles in and around the gut . This leads to alleviation of symptoms associated with irritable bowel syndrome, such as stomach pain, cramps, and persistent diarrhea .
Propiedades
IUPAC Name |
N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N.ClH/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOQXFHZJHKAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171986 | |
| Record name | Spasman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-09-0 | |
| Record name | Spasman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spasman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMELVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T568N7L7GE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Spasman (Demelverine hydrochloride)?
A1: While the provided research articles focus on analytical methods and some clinical observations related to Spasman, they don't delve into its specific mechanism of action. Generally, spasmolytics like this compound are known to exert their effects by inhibiting muscle contractions, often by interfering with calcium channels or acting as antimuscarinic agents. Further research is needed to elucidate the precise mechanism of Spasman.
Q2: What analytical techniques have been employed to study Spasman?
A2: Several analytical methods have been investigated for the characterization and quantification of Spasman. These include:
- Ion-pair HPLC: This technique, employing alkylsulfonates and sodium cyclamate as ion-interaction reagents, has been used to analyze multicomponent pharmaceutical systems containing this compound alongside other active ingredients like theophylline and phenobarbital [].
- Gravimetric methods: These methods involve the formation and measurement of a precipitate containing the analyte of interest, which in this case is Spasman [].
- Argentometric methods: These methods utilize silver nitrate for titration, allowing for the quantitative determination of Spasman [].
- Photometric methods: These methods rely on measuring the absorbance or transmission of light through a solution containing Spasman to determine its concentration [].
- Displacement titration and alkalimetry after ion-exchange: These techniques utilize ion-exchange resins to separate Spasman from other components, followed by titration to quantify it [].
- Non-aqueous titration: This method is suitable for analyzing Spasman in non-aqueous solutions, offering advantages for compounds with limited solubility in water [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


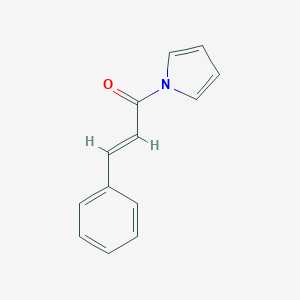
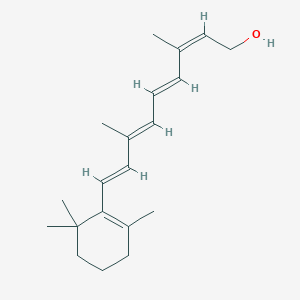
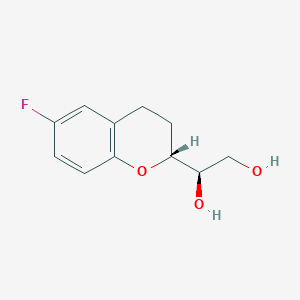

![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
![(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135774.png)


